molecular formula C8H15IO2 B14337490 1-Iodopropyl 2,2-dimethylpropanoate CAS No. 106776-72-1

1-Iodopropyl 2,2-dimethylpropanoate

Cat. No.: B14337490
CAS No.: 106776-72-1
M. Wt: 270.11 g/mol
InChI Key: TVBMSTOADUZSRP-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloesters in Chemical Synthesis and Research

Alpha-haloesters are a class of organic compounds characterized by a halogen atom bonded to the carbon atom alpha to the ester carbonyl group. wikipedia.org These compounds are of considerable importance in organic synthesis due to their versatile reactivity. They are frequently employed as intermediates in the synthesis of more complex molecules. wikipedia.org

One of the primary roles of alpha-haloesters is as potent alkylating agents. wikipedia.org The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. This allows for the introduction of the ester-containing fragment into a wide range of molecules.

Furthermore, alpha-haloesters are key reactants in several named reactions that are fundamental to carbon-carbon bond formation. The Reformatsky reaction, for instance, involves the reaction of an alpha-haloester with an aldehyde or ketone in the presence of zinc metal to produce a β-hydroxy ester. organicreactions.orgbyjus.comlibretexts.orgrecnotes.com Another important transformation is the Darzens reaction (or glycidic ester condensation), where an alpha-haloester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org

Overview of Iodinated Organic Compounds in Advanced Chemical Transformations

Iodinated organic compounds, in general, play a crucial and multifaceted role in modern organic synthesis. The carbon-iodine bond has a relatively low bond dissociation energy, which makes iodine an excellent leaving group in nucleophilic substitution reactions. This property is central to the utility of compounds like 1-Iodopropyl 2,2-dimethylpropanoate.

Iodine and iodinated compounds are also utilized as catalysts and reagents in a wide array of chemical transformations. Molecular iodine can act as a mild Lewis acid catalyst in reactions such as esterification. Hypervalent iodine compounds have emerged as versatile and environmentally benign oxidizing agents, capable of effecting a wide range of functional group transformations with high selectivity.

The introduction of iodine into an organic molecule can also facilitate subsequent reactions. For example, iodinated aromatic compounds are common precursors in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful methods for the construction of complex molecular architectures. While this compound is an aliphatic iodo-compound, the inherent reactivity of the carbon-iodine bond is a key determinant of its chemical behavior.

Chemical Profile of this compound

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C8H15IO2
Molecular Weight 286.11 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 200-230 °C
Density Expected to be greater than 1.0 g/mL due to the presence of iodine
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, dichloromethane, ethyl acetate)

Spectroscopic Data Insights (Predicted)

¹H NMR: The proton on the carbon bearing the iodine atom would be expected to appear as a multiplet at a downfield chemical shift, likely in the range of 4.0-4.5 ppm, due to the deshielding effects of both the iodine and the ester carbonyl group. The protons of the propyl chain and the methyl groups of the dimethylpropanoate moiety would exhibit characteristic signals in the upfield region of the spectrum.

¹³C NMR: The carbon atom bonded to the iodine would be significantly shifted downfield. The carbonyl carbon of the ester group would also be a prominent feature in the spectrum, typically appearing in the range of 160-180 ppm.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester functional group would be expected around 1730-1750 cm⁻¹. The C-I bond would exhibit a stretching vibration at a lower frequency, typically in the range of 500-600 cm⁻¹.

Synthesis and Formulation

The synthesis of this compound, while not specifically described in the literature, can be envisioned through established methods for the preparation of alpha-iodoesters.

General Synthetic Approaches

A plausible route to this compound would involve the direct alpha-iodination of propyl 2,2-dimethylpropanoate. This could potentially be achieved by treating the parent ester with a source of electrophilic iodine, such as N-iodosuccinimide (NIS), in the presence of a suitable catalyst or under photochemical conditions.

Alternatively, a two-step sequence could be employed. First, the ester could be converted to its enolate by treatment with a strong base, such as lithium diisopropylamide (LDA). The subsequent reaction of this enolate with a source of iodine, like molecular iodine (I₂), would then yield the desired alpha-iodoester.

Another potential synthetic strategy involves the esterification of 1-iodo-1-propanol with pivaloyl chloride. This method, however, would require the prior synthesis of the relatively unstable 1-iodo-1-propanol.

Applications in Organic Synthesis

Based on the known reactivity of alpha-haloesters, this compound is expected to be a valuable building block in organic synthesis.

Role as an Alkylating Agent

As a potent alkylating agent, this compound can be used to introduce the 1-(2,2-dimethylpropanoyloxy)propyl group onto a variety of nucleophiles. This includes carbanions, amines, thiols, and alkoxides. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution at the alpha-carbon.

Participation in the Reformatsky Reaction

This compound would be an ideal substrate for the Reformatsky reaction. organicreactions.orgbyjus.comlibretexts.orgrecnotes.com In the presence of zinc metal, it would form a zinc enolate, which could then react with aldehydes or ketones to generate β-hydroxy esters. byjus.comlibretexts.orgrecnotes.com These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. The reaction typically commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. byjus.comlibretexts.orgrecnotes.com

Use in Darzens and Related Condensations

While less common for alpha-iodoesters compared to their chloro- and bromo- counterparts, this compound could potentially participate in Darzens-type condensations. Reaction with a carbonyl compound in the presence of a suitable base could lead to the formation of α,β-epoxy esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106776-72-1

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodopropyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H15IO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3

InChI Key

TVBMSTOADUZSRP-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)C(C)(C)C)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodopropyl 2,2 Dimethylpropanoate and Analogous Alpha Iodoesters

Established Synthetic Routes for Alpha-Haloesters

Traditional methods for synthesizing α-haloesters primarily involve the halogenation of carboxylic acids followed by esterification, or the direct halogenation of ester enolates. While not direct syntheses of α-haloesters, reactions like the Darzens and Reformatsky condensations are historically significant as they rely on α-haloesters as critical starting materials, highlighting their importance as synthetic building blocks.

Traditional Approaches (e.g., Darzens-type Reactions, Reformatsky Reaction Variants)

The Hell-Volhard-Zelinsky (HVZ) reaction stands as a cornerstone for the α-halogenation of carboxylic acids. This reaction typically involves treating a carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus tribromide (PBr₃). researchgate.net The mechanism proceeds through the formation of an acyl bromide, which readily enolizes. This enol intermediate is then rapidly halogenated at the α-position. researchgate.net The resulting α-halo acyl halide is a versatile intermediate that can be converted to the desired α-halo ester by reacting it with an appropriate alcohol. acs.orgnih.govnih.gov For instance, reacting the α-iodo acyl halide with 2,2-dimethylpropan-1-ol would yield the target ester. However, a significant limitation of the standard HVZ reaction is its general ineffectiveness for direct iodination. nih.govresearchgate.net

An alternative approach is the direct α-halogenation of esters . This is achieved by first deprotonating the ester at the α-position using a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is commonly used for this purpose due to its bulkiness and strong basicity, which allows for the quantitative and irreversible removal of the α-proton at low temperatures (e.g., -78 °C). libretexts.orgyoutube.com The resulting enolate is a potent nucleophile that can then react with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the α-carbon. youtube.com The pKa of the α-proton in an ester is around 25, making a strong base like LDA necessary for efficient enolate formation. youtube.com

While not methods for synthesizing α-haloesters, the Darzens Condensation and Reformatsky Reaction are classic organic reactions that demonstrate the synthetic utility of α-haloesters. The Darzens reaction involves the condensation of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester). nih.gov The Reformatsky reaction uses metallic zinc to create an organozinc reagent from an α-haloester, which then adds to a carbonyl compound to produce a β-hydroxy ester. acs.orggoogle.comacs.org Both reactions underscore the role of α-haloesters as key precursors to more complex molecular architectures.

Table 1: Comparison of Traditional Synthesis Methods for α-Haloesters
MethodStarting MaterialKey ReagentsProductKey Features & Limitations
Hell-Volhard-Zelinsky (HVZ) Reaction & EsterificationCarboxylic Acid1. Halogen (Br₂, Cl₂), P (cat.) 2. Alcoholα-HaloesterRobust and well-established. Not suitable for direct iodination. nih.govresearchgate.net Reaction conditions can be harsh. acs.org
Direct α-HalogenationEster1. Strong Base (e.g., LDA) 2. Electrophilic Halogen Source (e.g., I₂)α-HaloesterDirect conversion from ester. Requires strong, cryogenic bases. libretexts.orgyoutube.com
Darzens Condensation (Application)α-Haloester, Carbonyl CompoundBase (e.g., NaOEt)α,β-Epoxy esterDemonstrates utility of α-haloesters as reactants, not a synthesis of them. nih.gov
Reformatsky Reaction (Application)α-Haloester, Carbonyl CompoundZinc (Zn)β-Hydroxy esterDemonstrates utility of α-haloesters as reactants, not a synthesis of them. google.comacs.org

Enzymatic Synthesis of Haloester Derivatives

Enzymatic methods offer a powerful alternative to traditional synthesis, often providing high selectivity under mild reaction conditions. In the context of α-iodoester synthesis, enzymes can be particularly valuable for the esterification step. Lipases are a class of enzymes renowned for their ability to catalyze the formation of ester bonds with remarkable chemo-, regio-, and enantioselectivity. organic-chemistry.org These reactions are typically conducted in non-aqueous (organic) solvents, which shifts the thermodynamic equilibrium to favor ester synthesis over hydrolysis. organic-chemistry.org

A plausible enzymatic route to a compound like 1-iodopropyl 2,2-dimethylpropanoate would involve the lipase-catalyzed esterification of a pre-synthesized α-iodo carboxylic acid (e.g., 2-iodopropanoic acid) with the corresponding alcohol (2,2-dimethylpropan-1-ol). This approach leverages the strengths of both traditional chemistry (for the iodination) and biocatalysis (for the selective ester formation). Lipases from sources such as Candida antarctica (CALB) are well-known for their broad substrate scope and high efficiency in organic media. unc.edu While direct enzymatic α-iodination of a carboxylic acid or ester is not a commonly reported transformation, the enzymatic synthesis of the ester bond itself provides a gentle and selective method for the final step of the synthesis, avoiding the harsh conditions often associated with chemical esterification. organic-chemistry.org The use of enzymes can be particularly advantageous when dealing with complex substrates where minimizing side reactions is crucial. researchgate.net

Advanced Strategies for this compound Synthesis

Modern synthetic chemistry seeks not only to create molecules but to do so with precise control over their three-dimensional structure. For α-iodoesters, this involves developing stereoselective methods to control the chirality at the α-carbon and employing novel activation methods like radical-mediated reactions.

Stereoselective Synthesis of Chiral Iodoester Precursors

The development of methods for the enantioselective synthesis of α-haloesters is an area of active research, as these chiral building blocks are valuable in pharmaceutical and materials science. One strategy involves the enantioselective protonation of a chiral enolate. For example, α,α-dichloroaldehydes can react with phenols in the presence of a chiral triazolium salt catalyst to produce α-chloro aryl esters with high enantioselectivity. nih.gov While this has been demonstrated for chlorination, the principle could potentially be extended to iodination.

Another approach involves the stereoselective functionalization of precursors. For instance, γ-hydroxy-α,β-acetylenic esters can undergo a highly stereoselective addition of hydrogen and iodine across the triple bond, creating α,β-disubstituted alkenoic esters with defined geometry. organic-chemistry.org Although this creates a different type of iodoester, it illustrates a strategy for controlling stereochemistry during the introduction of iodine. The synthesis of α-quaternary ketones and α-ketoesters has also been achieved with high enantioselectivity using chiral copper catalysts, which could serve as precursors for chiral α-iodoesters through further transformations. nih.govlibretexts.org

Radical-Mediated Syntheses of Iodinated Esters

Radical reactions offer unique pathways for C-H functionalization and bond formation, often under mild conditions. Hypervalent iodine(III) reagents can serve as precursors to iodanyl radicals, which are capable of abstracting hydrogen atoms from alkanes to generate carbon-centered radicals. acs.org These carbon radicals can then be trapped by an iodine source like I₂ to form the iodinated product. This type of C-H functionalization represents a highly efficient and atom-economical approach to iodination, directly converting a C-H bond to a C-I bond. acs.org

Carboxylic acid esters are known to be suitable substrates for radical-forming reactions. mdpi.com Radical generation can be initiated photochemically or thermally. For example, radical C-H iodination using an I(III) reagent like (diacetoxy)iodobenzene in conjunction with an iodine source can functionalize unactivated C-H bonds. acs.org This approach avoids the need for pre-functionalization (e.g., enolate formation) and can offer different selectivity profiles compared to ionic pathways. The generation of radicals from carboxylic acids or their derivatives, followed by trapping, provides a powerful tool for creating complex molecules. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several principles are relevant to the synthesis of α-iodoesters.

Use of Greener Reagents and Catalysts: Traditional methods like the HVZ reaction often employ harsh reagents and conditions. acs.org A greener alternative for halogenation involves using hydrogen peroxide (H₂O₂) as a benign oxidant in combination with an iodide source. This system generates a reactive electrophilic iodine species in situ, with water as the only byproduct. The use of biocatalysts, such as lipases, for esterification embodies green chemistry by enabling reactions under mild temperatures and pressures with high selectivity, reducing energy consumption and unwanted byproducts. organic-chemistry.org

Atom Economy and Process Efficiency: Direct C-H activation or functionalization is a key green strategy as it maximizes atom economy by avoiding the need for pre-installed functional groups. acs.org Radical-mediated C-H iodination is a prime example, directly converting a C-H bond to a C-I bond without the need for stoichiometric base and the generation of salt byproducts typical of enolate chemistry. acs.org One-pot procedures, where sequential reactions are carried out in the same vessel, also improve process efficiency by reducing solvent use and waste from purification steps.

Table 2: Application of Green Chemistry Principles to α-Iodoester Synthesis
Green PrincipleTraditional ApproachGreener AlternativeBenefit
Safer Reagents/CatalystsPBr₃, strong bases (LDA)Enzymes (e.g., Lipase) for esterification organic-chemistry.org, H₂O₂/I⁻ for iodinationMilder reaction conditions, reduced toxicity, less hazardous waste.
Atom EconomyEnolate formation (requires stoichiometric base)Direct C-H radical iodination acs.orgFewer atoms are wasted in byproducts, more efficient use of starting materials.
Energy EfficiencyHVZ reaction (high temperatures) acs.orgEnzymatic catalysis (often at or near room temperature) google.comLower energy consumption, reduced environmental footprint.
Waste PreventionMulti-step synthesis with purification at each stageOne-pot synthesis, catalytic cyclesReduced solvent usage and waste generation.

Solvent-Free Reaction Conditions for Haloester Formation

The synthesis of esters under solvent-free conditions represents a significant advancement in chemical manufacturing, minimizing waste and reducing environmental impact. Research has demonstrated the efficacy of iodine-based catalysis and mechanochemistry in achieving these goals.

One notable approach involves the use of molecular iodine as a catalyst for esterification without the need for a solvent. researchgate.net This method is advantageous as it often requires only near-equimolar amounts of the alcohol and carboxylic acid, proceeding efficiently under mild conditions. researchgate.net While specific examples for this compound are not detailed, the principles can be applied. For instance, the reaction of an alcohol with a carboxylic acid in the presence of a catalytic amount of iodine can yield the corresponding ester. researchgate.net

Mechanochemical methods, such as high-speed ball milling (HSBM), offer another solvent-free alternative. nih.gov These techniques use mechanical force to initiate and sustain chemical reactions. Studies have shown the successful synthesis of various esters using systems like I₂/KH₂PO₂ or KI/P(OEt)₃ under solvent-free milling conditions at room temperature. nih.gov These reactions are often rapid, with high yields, and avoid the use of transition metals. nih.gov For example, the esterification of benzoic acid and phenol (B47542) derivatives has been achieved in good yields within minutes of grinding. nih.gov

The iodination of alcohols can also be accomplished under solvent-free conditions using a triphenylphosphine/iodine system, sometimes in the presence of an ionic liquid to accelerate the reaction. tandfonline.com This method has been applied to a variety of primary, secondary, and benzylic alcohols, yielding the corresponding iodides efficiently. tandfonline.com

A summary of representative solvent-free esterification and iodination reactions is presented below:

Reactant 1Reactant 2Catalyst/ReagentConditionsProductYield (%)Reference
Benzoic acidPhenolI₂/KH₂PO₂Ball Milling (30 min)Phenyl benzoate91 nih.gov
Benzoic acidPhenolKI/P(OEt)₃Ball Milling (60 min)Phenyl benzoate75 nih.gov
Benzyl alcohol-Ph₃P/I₂/[bmim]BrGrinding (2 min)Benzyl iodide80 tandfonline.com
Benzyl alcohol-Ph₃P/I₂Grinding (10 min)Benzyl iodide55 tandfonline.com

Biocatalytic Approaches to Sustainable Haloester Production

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chemical compounds, offering high selectivity and mild reaction conditions. nih.gov Lipases, in particular, have been extensively studied and applied in the production of various esters, including flavor esters and polyesters. nih.govrsc.org These enzymes can catalyze esterification, transesterification, and aminolysis reactions, often with high enantio- and regioselectivity. nih.govnih.gov

The use of lipases, such as those from Candida antarctica (CALB) and Candida cylindracea (CCL), has been documented for the synthesis of optically enriched α-haloamides from α-haloesters. nih.gov This indicates the potential for enzymatic processes to be applied to substrates containing halogens. The choice of solvent can influence the reaction, but solvent-free systems are also being explored to enhance the green credentials of the process. nih.govresearchgate.net

Enzyme-catalyzed reactions are not limited to lipases. Recent research has explored the use of engineered protoglobin nitrene transferases for the enantioselective amination of α-C-H bonds in carboxylic acid esters, demonstrating the expanding scope of biocatalysis for creating functionalized esters. nih.gov While not a direct synthesis of a haloester, this highlights the potential for developing novel biocatalysts for specific C-H functionalization, including halogenation.

The advantages of biocatalytic synthesis include the biodegradability of the catalyst (the enzyme), the ability to operate under mild conditions, and the potential for high selectivity, which can reduce the need for protecting groups and purification steps. nih.govgeorgiasouthern.edu

Key findings in the biocatalytic synthesis of esters are summarized in the table below:

EnzymeReaction TypeSubstratesKey FindingReference
Candida antarctica lipase (B570770) (CAL)Aminolysisα-haloesters, aminesEfficient synthesis of optically enriched α-halogenated amides. nih.gov
Immobilized Candida antarctica lipase B (CALB)TransesterificationDimethyl terephthalate, α,ω-bis(hydroxyalkyl)-terminated poly(dimethylsiloxane)Successful synthesis of silicone aromatic polyesters under mild conditions. rsc.org
Alcohol DehydrogenaseEnantioselective reductionpara-phenyl substituted alkynonesHighly enriched chiral propargyl alcohols (>99% ee). georgiasouthern.edu
Protglobin Nitrene TransferasesC-H AminationCarboxylic acid estersEnantioselective intermolecular amination of α-C-H bonds. nih.gov

Mechanistic Investigations of 1 Iodopropyl 2,2 Dimethylpropanoate Reactivity

Reaction Pathways and Intermediate Species

The transformation of 1-Iodopropyl 2,2-dimethylpropanoate can proceed through several distinct mechanistic pathways, largely dictated by the reaction conditions and the nature of the other reactants. These pathways often involve the formation of reactive intermediates that determine the final products.

Alpha-iodoesters, such as this compound, are susceptible to nucleophilic substitution, where the iodide ion, a good leaving group, is replaced by a nucleophile. The specific mechanism of this substitution, whether it be S(_N)1 or S(_N)2, is influenced by the structure of the ester, the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the iodine. nih.gov This concerted process, occurring in a single step, leads to an inversion of the stereochemical configuration at the chiral center, should one exist. nih.gov The rate of an S(_N)2 reaction is dependent on the concentrations of both the alpha-iodoester and the nucleophile. nih.gov

Alternatively, the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. The initial and rate-determining step is the spontaneous dissociation of the alpha-iodoester to form a carbocation intermediate and an iodide ion. nih.gov This is followed by a rapid attack of the nucleophile on the carbocation. S(_N)1 reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate. Due to the planar nature of the carbocation, if the alpha-carbon is chiral, the product is often a racemic mixture. nih.gov

The table below summarizes the key characteristics of S(_N)1 and S(_N)2 reactions for alpha-iodoesters.

FeatureS(_N)1 MechanismS(_N)2 Mechanism
Rate Law Rate = k[α-iodoester]Rate = k[α-iodoester][Nucleophile]
Stereochemistry RacemizationInversion of configuration
Intermediate CarbocationPentacoordinate transition state
Solvent Effects Favored by polar, protic solventsLess sensitive to solvent polarity
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophiles

Radical reactions offer an alternative pathway for the transformation of this compound, often initiated by light, heat, or a radical initiator. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The relatively weak carbon-iodine bond in the alpha-iodoester can undergo homolytic cleavage to generate a carbon-centered radical and an iodine radical.

Propagation: The carbon-centered radical can then participate in a variety of reactions, such as addition to an alkene or abstraction of an atom from another molecule. For instance, in the presence of an olefin, the radical can add across the double bond to form a new radical intermediate. This new radical can then abstract an iodine atom from another molecule of the alpha-iodoester, propagating the radical chain. Evidence for such radical mechanisms has been substantiated through techniques like spin trapping, which allows for the detection and characterization of the transient radical intermediates.

Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical product.

Atom transfer radical cyclization (ATRC) is another important radical process for α-iodoesters, allowing for the formation of cyclic structures.

Metal catalysts, particularly those based on palladium, nickel, and copper, play a pivotal role in the conversion of haloesters. These catalysts enable a variety of transformations, including cross-coupling reactions and halogen migrations.

Metal-Catalyzed Cross-Coupling: Cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful methods for forming carbon-carbon bonds. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the alpha-iodoester, breaking the carbon-iodine bond and forming a palladium(II) intermediate.

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction), transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The table below provides an overview of common metal-catalyzed cross-coupling reactions applicable to haloesters.

Reaction NameCatalystOrganometallic Reagent
Suzuki Coupling PalladiumOrganoboron
Negishi Coupling Palladium or NickelOrganozinc
Stille Coupling PalladiumOrganotin
Kumada Coupling Palladium or NickelGrignard Reagent

Halogen Migration: In certain contexts, particularly with the aid of a catalyst, the halogen atom of a haloester can migrate to a different position within the molecule. This process, often referred to as a "halogen dance," can lead to the formation of constitutional isomers. For instance, gold-catalyzed 1,2-iodine migration has been observed in certain systems, proceeding through a halirenium intermediate. While not extensively documented for simple alpha-iodoesters, such migrations are a possibility under specific catalytic conditions.

Stereochemical Outcomes and Enantioselectivity in Reactions of this compound

The stereochemical outcome of reactions involving this compound is a critical consideration, especially in the synthesis of chiral molecules. As previously mentioned, S(_N)2 reactions proceed with an inversion of configuration, while S(_N)1 reactions tend to produce racemic mixtures.

In the realm of catalytic reactions, achieving high enantioselectivity is a major goal. This is often accomplished through the use of chiral ligands that coordinate to the metal catalyst. These chiral ligands create a chiral environment around the metal center, which can differentiate between the two enantiomers of a racemic starting material or control the stereochemical outcome of a reaction that generates a new stereocenter. For example, highly enantioselective syntheses of cyclopropanes have been achieved using α-iodo- and α-chloromethylzinc carbenoids in the presence of a chiral dioxaborolane-derived ligand.

Kinetic Studies of this compound Transformations

Kinetic studies provide valuable insights into reaction mechanisms by elucidating the factors that influence the rate of a reaction. For the transformations of this compound, the reaction rate can be influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of a catalyst.

As discussed in the context of nucleophilic substitution, the rate of an S(_N)1 reaction is independent of the nucleophile concentration, whereas the rate of an S(_N)2 reaction is directly proportional to it. nih.gov In metal-catalyzed reactions, the rate can be dependent on the concentration of the substrate, the organometallic reagent, and the catalyst. The study of these rate dependencies helps to construct a detailed picture of the catalytic cycle and identify the rate-determining step.

While specific kinetic data for this compound are not extensively reported in the literature, studies on similar alpha-haloesters provide a basis for understanding its kinetic behavior. For example, kinetic investigations of related radical reactions have helped to determine the rate constants for the individual steps of the chain reaction.

Advanced Spectroscopic and Analytical Characterization of 1 Iodopropyl 2,2 Dimethylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Iodopropyl 2,2-dimethylpropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. docbrown.infodocbrown.info The carbon atom attached to the iodine would be significantly shifted downfield due to the halogen's deshielding effect. The carbonyl carbon of the ester group would also have a characteristic downfield chemical shift. For comparison, in the related compound 1-iodo-2-methylpropane, the carbon atoms of the methyl groups appear at a chemical shift of δ 22.6 ppm, while the CH group carbon is at δ 30.5 ppm. docbrown.info In 2,2-dimethylpropane, two distinct ¹³C NMR signals are observed, highlighting the different carbon environments. docbrown.info

In derivatives of this compound where a chiral center exists, NMR spectroscopy can be employed to determine the diastereomeric ratio. The signals of the diastereomers will often be resolved in the NMR spectrum, and the ratio can be quantified by integrating the respective peaks.

Expected ¹H NMR Chemical Shifts for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity
CH₂-I 3.2 - 3.4 Triplet
-CH₂- 1.9 - 2.1 Sextet
CH₃ (propyl) 1.0 - 1.2 Triplet

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon Expected Chemical Shift (ppm)
C=O 177 - 179
C(CH₃)₃ 38 - 40
O-CH₂ 65 - 68
C(CH₃)₃ 27 - 29
CH₂-I 8 - 12
-CH₂- 25 - 27

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-ToF, CIMS) for Molecular Identity and Mechanistic Interrogations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. For the isomeric compound 1-iodo-2,2-dimethylpropane, the molecular weight is 198.0453 g/mol . nist.govnist.gov The fragmentation pattern would be characteristic of the structure, with common losses including the iodine atom and fragments of the alkyl chain and ester group.

Soft Ionization Techniques (ESI-MS, MALDI-ToF, CIMS): Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF), and Chemical Ionization (CIMS) are softer ionization methods that typically result in less fragmentation and a more prominent molecular ion peak. These techniques are particularly useful for confirming the molecular weight of the parent compound and for studying non-covalent complexes. In the context of mechanistic interrogations, these methods can be used to detect and characterize reaction intermediates.

Expected Fragmentation Pattern for this compound in EI-MS:

m/z Fragment
[M-I]⁺ Loss of iodine atom
[M-C₃H₆I]⁺ Loss of the iodopropyl group
[C(CH₃)₃CO]⁺ Pivaloyl cation

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be visible. The C-I bond has a characteristic absorption in the far-infrared region, usually between 500 and 600 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl groups will also be present. chemicalbook.com For comparison, the IR spectrum of the related neopentyl alcohol shows characteristic absorptions for its functional groups. nist.gov

IR spectroscopy is also highly effective for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, the disappearance of the O-H stretching band of the alcohol precursor and the appearance of the C=O stretching band of the ester product could be monitored in real-time.

Characteristic IR Absorption Frequencies for this compound:

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Ester) 1735 - 1750 Strong
C-O (Ester) 1150 - 1250 Strong
C-H (sp³) 2850 - 3000 Medium to Strong

Other Spectroscopic Methods for Iodine Detection and Speciation

Beyond the core techniques of NMR, MS, and IR, other spectroscopic methods can be employed for the specific detection and speciation of iodine in various contexts. These methods are particularly relevant when analyzing samples for the presence of different iodine-containing compounds.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an extremely sensitive technique for elemental analysis and can be used to quantify the total iodine concentration in a sample. docbrown.info By coupling ICP-MS with separation techniques like high-performance liquid chromatography (HPLC), it is possible to perform iodine speciation analysis, distinguishing between different organic and inorganic iodine compounds.

UV-Visible Spectroscopy: While not providing detailed structural information, UV-Visible spectroscopy can be used for the quantitative analysis of iodine-containing compounds that possess a chromophore. Molecular iodine (I₂), for example, has a characteristic absorption in the visible region. docbrown.info

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment of the iodine atom. This can be valuable for studying the fate of iodine compounds in various systems.

These advanced analytical techniques, when used in combination, provide a powerful arsenal (B13267) for the comprehensive characterization of this compound and its derivatives, from fundamental structural elucidation to detailed mechanistic studies.

Theoretical and Computational Chemistry Studies on 1 Iodopropyl 2,2 Dimethylpropanoate

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the step-by-step pathways of chemical reactions. For 1-Iodopropyl 2,2-dimethylpropanoate, these methods could be employed to investigate various potential reactions, such as nucleophilic substitution at the carbon atom bonded to the iodine, or elimination reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers could map out the most likely reaction pathways. These calculations provide insights into the electronic structure changes throughout a reaction, helping to understand bond-breaking and bond-forming processes at a molecular level.

Transition State Analysis and Energy Landscape Mapping

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. Computational methods can be used to locate the geometry of these high-energy structures that connect reactants to products. The analysis of the vibrational frequencies of the transition state confirms its nature. By mapping the potential energy surface, an "energy landscape" for the reactions of this compound could be constructed. nih.govnih.gov This landscape would visually represent the energy changes as the reaction progresses, highlighting the activation energies required for different pathways and the relative stability of any intermediates.

Prediction of Reactivity and Selectivity in this compound Reactions

Theoretical models can predict the reactivity of different sites within the this compound molecule. For example, by calculating molecular descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials, one could predict whether a reaction is likely to occur and where it will take place. These calculations are also invaluable for predicting selectivity, such as regioselectivity (which atom is attacked) and stereoselectivity (the preferred spatial arrangement of the products), in its reactions. The predictive power of such computational methods is widely used in developing structure-activity relationship models. mdpi.com

Modeling of Spectroscopic Properties and Interactions

Computational chemistry can simulate various spectroscopic properties of this compound. For instance, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these computationally predicted spectra with experimentally obtained data, the molecular structure and conformation can be validated. Furthermore, these models can be used to study intermolecular interactions, such as how this compound might interact with solvents or other reactants, which is crucial for understanding its behavior in different chemical environments.

Applications and Synthetic Utility of 1 Iodopropyl 2,2 Dimethylpropanoate in Complex Molecule Synthesis

Role as Building Blocks in C-C, C-N, C-O, C-S Bond Formation

The primary alkyl iodide functionality in 1-Iodopropyl 2,2-dimethylpropanoate serves as a potent electrophile, making it an excellent substrate for various nucleophilic substitution reactions to form key chemical bonds.

C-C Bond Formation: Alkyl iodides are well-established precursors for the formation of carbon-carbon bonds, a fundamental transformation in the construction of molecular skeletons. byjus.com this compound can react with a diverse range of carbon nucleophiles. For instance, in the presence of a strong, non-nucleophilic base, ketones, aldehydes, and esters can be deprotonated to form enolates, which can then act as nucleophiles to displace the iodide. vanderbilt.edu This process, known as enolate alkylation, would attach the propyl pivalate (B1233124) moiety to the α-carbon of the carbonyl compound. vanderbilt.edu Furthermore, organometallic reagents, such as organocuprates (Gilman reagents) or organozinc compounds, readily participate in cross-coupling reactions with alkyl iodides to form new C-C bonds. Recent advancements have highlighted the use of salt-stabilized alkylzinc pivalates in cobalt-catalyzed reactions, suggesting a potential role for related pivalate esters in such transformations. rsc.orgresearchgate.net A decarbonylative reaction that forms C(sp2)–C(sp3) bonds from activated carboxylic acids and activated alkyl groups derived from amines or alcohols also presents a modern approach for such couplings. chemrxiv.org

C-N, C-O, and C-S Bond Formation: The electrophilic nature of the carbon-iodine bond also facilitates the formation of heteroatomic bonds. Reaction with nitrogen nucleophiles, such as amines or amides, would lead to the corresponding N-alkylated products. Similarly, alkoxides or phenoxides can displace the iodide to form ethers (C-O bond formation), and thiolates can be used to generate thioethers (C-S bond formation). The pivaloyl group, being a bulky ester, is generally resistant to hydrolysis and can act as a protecting group for an alcohol functionality during these transformations. wikipedia.orgorganic-chemistry.org The use of pivaloyl-protected alcohols is a common strategy in multi-step synthesis. organic-chemistry.org Vanadyl triflate has been shown to be an effective catalyst for the acylation of alcohols, amines, and thiols with pivalic anhydride, indicating the broad utility of the pivaloyl group in forming these types of bonds under specific conditions. organic-chemistry.org

Reagent TypeBond FormedProduct Class
EnolatesC-Cα-Alkylated carbonyl compounds
OrganocupratesC-CAlkanes
Alkylzinc pivalatesC-CAlkanes
Amines/AmidesC-NAlkylamines/Alkylamides
Alkoxides/PhenoxidesC-OEthers
ThiolatesC-SThioethers

Precursors for Glycidic Esters and Other Functionalized Compounds

The structure of this compound is highly suggestive of its potential as a precursor for the synthesis of α,β-epoxy esters, commonly known as glycidic esters, through an intramolecular cyclization process reminiscent of the Darzens reaction. wikipedia.orgorganic-chemistry.org

In a typical Darzens condensation, an α-haloester reacts with a ketone or aldehyde in the presence of a base to form a glycidic ester. wikipedia.org While this compound is not an α-haloester, it can be envisioned to participate in a related transformation. If a nucleophilic center is generated at the carbon adjacent to the pivalate ester (the α-carbon), for example, through deprotonation with a strong base, the resulting carbanion could undergo an intramolecular SN2 reaction, displacing the iodide on the propyl chain to form a cyclopropane (B1198618) ring.

More plausibly, if the "propyl" in this compound refers to a 2-halopropyl system (i.e., 1-iodo-2-propanone moiety attached to the pivalate), it would be a direct precursor for a glycidic ester via a Darzens-type mechanism. The reaction would begin with the deprotonation of the α-carbon of a nucleophile which then attacks the carbonyl of the keto-pivalate. The resulting alkoxide would then displace the iodide to form the epoxide ring. Glycidic esters are valuable synthetic intermediates that can be further transformed into various functionalized compounds, including β-hydroxy esters and aldehydes. google.comyoutube.com The synthesis of optically active glycidate esters is particularly important in the pharmaceutical industry. google.com

Furthermore, the reactive iodide can be substituted by a variety of functional groups, allowing for the synthesis of a range of functionalized propanoate derivatives. For example, reaction with sodium azide (B81097) would yield an azido-propyl pivalate, which can be subsequently reduced to an amino-propyl pivalate.

Reaction TypeKey Intermediate/ReagentProduct Class
Intramolecular CyclizationStrong BaseCyclopropyl pivalate
Darzens-type CondensationCarbonyl compound, BaseGlycidic ester
Nucleophilic SubstitutionSodium AzideAzido-propyl pivalate

Applications in Asymmetric Catalysis and Chiral Auxiliary Strategies

Should the "propyl" chain in this compound contain a stereocenter, for instance in (S)- or (R)-1-iodopropan-2-ol which is then esterified, the resulting chiral, non-racemic compound would have significant applications in asymmetric synthesis.

The chiral center can influence the stereochemical outcome of reactions at other parts of the molecule. For instance, in reactions involving the formation of new stereocenters, the existing chirality can induce diastereoselectivity. This is a common strategy in natural product synthesis.

Alternatively, the pivalate group could be part of a larger chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. While the pivalate group itself is not chiral, it could be attached to a chiral alcohol, and the entire chiral ester moiety could act as an auxiliary. For example, if this compound were to be used in an enolate alkylation reaction, the bulky and stereochemically defined environment created by the chiral auxiliary could direct the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol.

The development of enantioselective methods for reactions such as the Darzens condensation is an active area of research, often employing chiral phase-transfer catalysts or chiral auxiliaries to control the stereochemical outcome. organic-chemistry.org

StrategyDescriptionPotential Outcome
Chiral SubstrateUse of an enantiomerically pure form of this compound.Diastereoselective synthesis
Chiral AuxiliaryThe pivalate ester is part of a larger chiral moiety that directs the stereochemistry of a reaction.Enantioselective synthesis

Integration into Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. byjus.comorganic-chemistry.org The reactive alkyl iodide functionality of this compound makes it an ideal candidate for incorporation into MCRs as an electrophilic component.

For example, in a three-component reaction, an organometallic reagent could react with an unsaturated system, and the resulting intermediate could be trapped by this compound. Cobalt-catalyzed three-component alkyl arylation of acrylates with alkyl iodides and aryl Grignard reagents is a known process that could potentially be adapted. organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur without the need to isolate intermediates. The dual functionality of this compound could be exploited in designing cascade sequences. For instance, an initial intermolecular reaction at the iodide center could be followed by an intramolecular reaction involving the pivalate ester group, or a transformation at a different position that then triggers a reaction with the pivalate or the alkyl chain. The use of multicomponent reactions is an emerging powerful tool in drug discovery. nih.gov

Reaction TypeRole of this compoundPotential Product Complexity
Multi-component ReactionElectrophilic trapping agentRapid assembly of complex structures
Cascade ReactionInitiator or participant in a multi-step intramolecular sequenceFormation of polycyclic or highly functionalized molecules

Supramolecular Chemistry and Non Covalent Interactions of 1 Iodopropyl 2,2 Dimethylpropanoate

Halogen Bonding Interactions Involving the Iodide Moiety

A key non-covalent interaction anticipated for 1-iodopropyl 2,2-dimethylpropanoate is halogen bonding. This interaction occurs when an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic region on another molecule. nih.gov The carbon-iodine bond in iodoalkanes is the weakest among the carbon-halogen bonds, which, combined with the high polarizability of iodine, makes it a potent halogen bond donor. wikipedia.orgyoutube.com

The strength of a halogen bond is influenced by both the halogen bond donor and the acceptor. In the context of this compound, the iodine atom would act as the donor. The strength of this donation would be influenced by the electron-withdrawing or -donating nature of the propyl 2,2-dimethylpropanoate group. The interaction strength generally follows the trend I > Br > Cl > F. nih.gov

Research on similar small iodoalkanes demonstrates their capacity for halogen bonding. For instance, studies on iodo-perfluoroalkanes have shown significant halogen bonding interactions with Lewis bases like pyridine. rsc.org This suggests that this compound would readily engage in halogen bonding with various Lewis basic sites, including lone pairs on oxygen, nitrogen, or sulfur atoms, as well as with π-electron systems.

Table 1: Factors Influencing Halogen Bond Strength in Iodoalkanes

FactorDescriptionImpact on this compound
Polarizability of Halogen The ease with which the electron cloud of the halogen atom is distorted.Iodine is highly polarizable, leading to stronger halogen bonds.
σ-Hole A region of positive electrostatic potential on the halogen atom, opposite to the C-I bond. nih.govThe presence of a σ-hole on the iodine atom is the primary driver for halogen bonding.
Halogen Bond Acceptor The nucleophilic species that interacts with the σ-hole.Can include solvents, reagents, or other molecules with lone pairs or π-systems.
Steric Hindrance The spatial arrangement of atoms near the iodine, which can impede the approach of a halogen bond acceptor.The propyl group may introduce some steric hindrance, potentially influencing the directionality and strength of the interaction.

Molecular Recognition and Self-Assembly in Systems Incorporating Iodoesters

Molecular recognition is the specific, non-covalent binding of two or more molecules. youtube.com This process is fundamental to self-assembly, where molecules spontaneously organize into ordered structures. youtube.com In iodoester systems, halogen bonding can be a primary directional force guiding these phenomena.

While direct studies on the self-assembly of this compound are absent, research on other iodine-functionalized molecules provides valuable insights. For example, hypervalent iodine macrocycles have been shown to form higher-order supramolecular assemblies through secondary I···O interactions. beilstein-journals.org Similarly, the self-assembly of amyloid structures has been significantly amplified by the strategic replacement of hydrogen with iodine, highlighting the power of halogen bonding in directing peptide aggregation.

It is plausible that this compound could participate in self-assembly processes, particularly in the presence of complementary molecules capable of acting as strong halogen bond acceptors. The directionality of the C-I···Y halogen bond could lead to the formation of well-defined linear or cyclic supramolecular structures.

Table 2: Potential Molecular Recognition and Self-Assembly Scenarios for Iodoesters

ScenarioDescriptionKey Interactions
Dimerization Two molecules of this compound could associate through I···O=C interactions between the iodine of one molecule and the carbonyl oxygen of another.Halogen bonding, dipole-dipole interactions.
Co-crystallization Formation of a crystalline solid with a complementary molecule (a co-former) that acts as a halogen bond acceptor.Halogen bonding, hydrogen bonding, van der Waals forces.
Host-Guest Chemistry Encapsulation of the iodoester within a larger host molecule, such as a cyclodextrin (B1172386) or a synthetic molecular cage.Host-guest interactions, potentially involving halogen bonding between the iodine and the host.
Surface Monolayer Formation Self-assembly on a solid substrate, guided by interactions between the iodoester molecules and the surface.Halogen bonding, van der Waals forces.

Catalytic Applications Leveraging Supramolecular Interactions in Iodoester Chemistry

The non-covalent interactions of iodoesters, particularly halogen bonding, can be harnessed in the field of supramolecular catalysis. rsc.orgnih.gov This approach utilizes weak interactions to control the reactivity and selectivity of chemical reactions.

While specific catalytic applications for this compound have not been reported, the broader class of iodo-containing compounds has been employed in catalytic contexts. For instance, supramolecular hosts have been used to mediate the oxidative addition of iodoarenes to metal centers, a reaction that is otherwise challenging. nih.govresearchgate.net This demonstrates that encapsulating an iodo-compound within a confined environment can promote specific reaction pathways. nih.govresearchgate.net

The halogen bonding ability of an iodoester like this compound could be exploited in several ways:

Anion Recognition Catalysis: The iodine atom could act as a Lewis acidic site to bind and activate an anionic substrate.

Transition State Stabilization: A strategically positioned iodoester could stabilize the transition state of a reaction through halogen bonding, thereby accelerating the reaction rate.

Organocatalysis: The iodoester itself could serve as a halogen-bond-donating organocatalyst for various transformations.

The development of such catalytic systems would depend on a detailed understanding of the halogen bonding properties of the specific iodoester and its interactions with various substrates and intermediates.

Q & A

Q. What are the standard synthetic routes for 1-Iodopropyl 2,2-dimethylpropanoate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of 2,2-dimethylpropanoic acid with iodopropanol under acidic catalysis. Key parameters include:

  • Temperature control : Maintaining 60–80°C to balance reactivity and avoid iodine dissociation .
  • Solvent selection : Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis side reactions.
  • Catalyst optimization : p-Toluenesulfonic acid (0.5–1.0 mol%) improves yield compared to H₂SO₄ due to reduced oxidation of the iodide group . Post-synthesis, fractional distillation (boiling point ~134–142°C) is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm ester linkage (C=O at ~170 ppm) and iodopropyl chain integrity (CH₂I at ~3.1–3.3 ppm). Split signals in the tert-butyl group (δ 1.2–1.4 ppm) indicate steric hindrance .
  • FTIR : Ester carbonyl stretch at ~1740 cm⁻¹ and C-I vibration near 500 cm⁻¹ .
  • GC-MS : Monitor purity and detect low-abundance byproducts (e.g., deiodinated esters) via molecular ion peaks at m/z 198 (parent ion) .

Q. What safety protocols are essential when handling iodinated esters like this compound?

  • Ventilation : Use fume hoods to prevent inhalation of volatile iodine species .
  • PPE : Nitrile gloves and safety goggles to avoid skin/eye contact, as iodides can cause irritation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the steric bulk of the 2,2-dimethylpropanoate group influence the reactivity of the iodopropyl moiety?

The neopentyl (2,2-dimethylpropanoate) group creates steric hindrance, slowing SN2 reactions. Kinetic studies show:

  • Reduced nucleophilic substitution rates : Comparative assays with less hindered analogs (e.g., methyl esters) demonstrate a 3–5x slower reaction with NaCN in DMSO .
  • Preferential elimination pathways : Under basic conditions (e.g., KOH/EtOH), β-hydride elimination dominates, forming allylic byproducts (confirmed via GC-MS) .

Q. What computational methods are suitable for modeling the electronic effects of the iodine substituent in this compound?

  • DFT calculations : Use B3LYP/6-31G(d) to map electron density around the iodine atom, revealing polarizable van der Waals interactions .
  • Molecular dynamics simulations : Predict solvation behavior in nonpolar solvents (e.g., hexane), showing iodine’s role in stabilizing dipole-dipole interactions .

Q. How can crystallographic data resolve contradictions in reported bond lengths for iodinated esters?

  • SHELX refinement : Single-crystal X-ray diffraction (SHELXL) resolves discrepancies by refining anisotropic displacement parameters for iodine, confirming C-I bond lengths of 2.10–2.15 Å .
  • Twinned data analysis : For microcrystalline samples, SHELXD identifies pseudo-merohedral twinning, improving accuracy in bond angle measurements .

Q. What strategies mitigate byproduct formation during photolytic decomposition studies?

  • Wavelength control : UV irradiation at 254 nm minimizes radical pathways, reducing iodopropane byproducts (validated via HPLC) .
  • Radical scavengers : Adding TEMPO (0.1 mmol) suppresses iodine radical recombination, enhancing reaction reproducibility .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Boiling Point134–142°C
Density0.876 g/cm³
Refractive Index1.391–1.393
Solubility in HexaneHigh (>50 mg/mL)

Table 2. Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
Iodine volatility in GC-MSCool on-column injection at 50°C
NMR signal splittingUse deuterated DMSO for sharper peaks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.